molecular formula C17H16ClNO5 B270941 2-(3-chloroanilino)-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate

2-(3-chloroanilino)-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate

Cat. No.: B270941
M. Wt: 349.8 g/mol
InChI Key: MNBATSXGFCDNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-4-oxa-tricyclo[4.2.1.03,7]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester is a complex organic compound with a unique tricyclic structureIts molecular formula is C_16H_15ClNO_5, and it has a molecular weight of approximately 337.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-4-oxa-tricyclo[4.2.1.03,7]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester typically involves multiple steps. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4-oxa-tricyclo[4.2.1.03,7]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .

Mechanism of Action

The mechanism of action of 5-Oxo-4-oxa-tricyclo[4.2.1.03,7]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the (3-chloro-phenylcarbamoyl)-methyl ester group in 5-Oxo-4-oxa-tricyclo[4.2.1.03,7]nonane-9-carboxylic acid imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H16ClNO5

Molecular Weight

349.8 g/mol

IUPAC Name

[2-(3-chloroanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate

InChI

InChI=1S/C17H16ClNO5/c18-9-2-1-3-10(6-9)19-13(20)7-23-16(21)14-8-4-11-12(5-8)24-17(22)15(11)14/h1-3,6,8,11-12,14-15H,4-5,7H2,(H,19,20)

InChI Key

MNBATSXGFCDNBK-UHFFFAOYSA-N

SMILES

C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC(=CC=C4)Cl)C(=O)O3

Canonical SMILES

C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC(=CC=C4)Cl)C(=O)O3

Origin of Product

United States

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